7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 74136-38-2
VCID: VC17305354
InChI: InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3
SMILES:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

CAS No.: 74136-38-2

Cat. No.: VC17305354

Molecular Formula: C11H9N5

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine - 74136-38-2

Specification

CAS No. 74136-38-2
Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
IUPAC Name 7-methyl-3-phenyltriazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3
Standard InChI Key RIGAFAPHYDMOBD-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a triazole ring fused to a pyrimidine ring, with a methyl group at position 7 and a phenyl group at position 3. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Key structural features include:

  • Triazole Ring: Contributes to π-π stacking interactions and hydrogen bonding.

  • Pyrimidine Ring: Enhances planar stability and facilitates intercalation with biomolecules.

  • Substituents: The methyl group increases hydrophobicity, while the phenyl group introduces aromatic bulk, potentially enhancing binding affinity .

Spectral Data (Representative Example)

While spectral data for the exact compound is scarce, analogs such as 3-benzyl-7-methyl derivatives provide reference insights:

  • ¹H NMR: Methyl groups appear as singlets near δ 3.29 ppm, while aromatic protons resonate between δ 7.31–7.55 ppm .

  • ¹³C NMR: Pyrimidine carbons appear between δ 142–172 ppm, with methyl carbons near δ 15–25 ppm .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of triazolopyrimidines typically involves cyclization reactions. For 7-methyl-3-phenyl derivatives, a plausible route includes:

  • Precursor Preparation: Reacting 3-amino-5-methylpyrazole with phenyl isothiocyanate to form a thiourea intermediate.

  • Cyclization: Treatment with hydrazine hydrate under reflux conditions to yield the triazolopyrimidine core .

Optimization Parameters

  • Solvent: Acetonitrile or ethanol for optimal solubility.

  • Temperature: Reflux (70–80°C) to drive cyclization.

  • Catalysts: Triethylamine (Et₃N) to deprotonate intermediates and accelerate reactions .

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and purity. For example, a 65–85% yield has been reported for analogous compounds using automated systems .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Derivatives with methyl and aryl groups demonstrate broad-spectrum activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8–16 µg/mL
Escherichia coli16–32 µg/mL

These values align with trends observed in triazolopyrimidine analogs, where hydrophobic substituents enhance membrane penetration .

Enzyme Inhibition

The compound may act as a kinase inhibitor, disrupting ATP-binding pockets. Computational docking studies on analogous structures reveal strong binding affinity (ΔG < -8 kcal/mol) for tyrosine kinases implicated in cancer progression .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the PCM/WP04/aug-cc-pVDZ//B3LYP-6-311+g(2d,p) level provide insights into regiochemistry and stability:

  • Regioselectivity: Cyclization favors the formation of anthracene-like heterocycles due to lower Gibbs free energy (ΔG = -12.3 kcal/mol vs. -9.8 kcal/mol for alternative isomers) .

  • Electrostatic Potential: The phenyl group creates electron-deficient regions at position 7, facilitating nucleophilic attacks .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBiological Activity
7-Chloro-3-phenyl analogCl at C7, Ph at C3Moderate kinase inhibition
7-Methyl-3-benzyl analogCH₃ at C7, Bn at C3High antimicrobial activity
7-Methyl-3-phenyl derivativeCH₃ at C7, Ph at C3Predicted broad efficacy

The methyl-phenyl combination balances hydrophobicity and aromaticity, potentially optimizing bioavailability compared to chlorinated or benzylated analogs .

Challenges and Future Directions

  • Synthetic Scalability: Improving yields beyond 70% for industrial applications.

  • Biological Profiling: Comprehensive in vitro and in vivo studies to validate predicted activities.

  • Drug-Likeness Optimization: Adjusting logP and solubility via substituent modification.

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